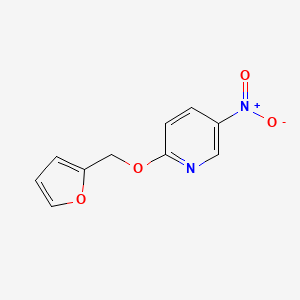

2-(Furan-2-ylmethoxy)-5-nitropyridine

Description

Properties

IUPAC Name |

2-(furan-2-ylmethoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-12(14)8-3-4-10(11-6-8)16-7-9-2-1-5-15-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTSFYSTYVVZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653847 | |

| Record name | 2-[(Furan-2-yl)methoxy]-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-84-5 | |

| Record name | 2-(2-Furanylmethoxy)-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Furan-2-yl)methoxy]-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Furan-2-ylmethoxy)-5-nitropyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(Furan-2-ylmethoxy)-5-nitropyridine

Introduction

In the landscape of medicinal chemistry and materials science, the strategic combination of well-understood pharmacophores into novel molecular architectures is a cornerstone of innovation. The compound this compound emerges as a molecule of significant interest, integrating the biologically versatile furan ring with the electronically distinct nitropyridine system. The furan moiety is a prevalent scaffold in numerous biologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and receptor interaction.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Concurrently, the nitropyridine core provides a unique electronic profile and a synthetically versatile handle for further chemical modification.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior and outlines a robust, field-proven synthetic strategy. We will delve into its molecular profile, anticipated spectroscopic signature, reactivity, and potential applications, all grounded in authoritative chemical principles.

Molecular Profile and Physicochemical Properties

The fundamental identity of a compound dictates its behavior. The structure of this compound is characterized by a furan ring linked via a methylene ether bridge to the C2 position of a 5-nitropyridine ring.

Caption: Chemical structure of this compound.

A summary of its key identifiers and computed properties provides a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 2-((furan-2-yl)methoxy)-5-nitropyridine | [5] |

| CAS Number | 1065484-84-5 | [6][7] |

| Molecular Formula | C₁₀H₈N₂O₄ | [5][6][7] |

| Molecular Weight | 220.19 g/mol | [6] |

| SMILES | C1=COC(=C1)COC2=NC=C(C=C2)[O-] | [5] |

| InChIKey | DQTSFYSTYVVZHJ-UHFFFAOYSA-N | [5][7] |

| Predicted XLogP3 | 1.6 | [5] |

| Topological Polar Surface Area | 84.7 Ų | [8] |

The predicted XLogP3 value of 1.6 suggests moderate lipophilicity, a crucial parameter in drug design that influences solubility, membrane permeability, and pharmacokinetic profiles.

Synthesis and Purification Protocol

While commercially available from some vendors, an in-house synthesis may be required for scale-up or derivatization studies.[6][7] A highly reliable approach is the Williamson ether synthesis, which involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group at the para-position to the leaving group strongly activates the pyridine ring, making the C2 position highly susceptible to nucleophilic attack.

The proposed two-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Methodology

Materials:

-

Furfuryl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Chloro-5-nitropyridine

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Solvent Addition: Add anhydrous THF or DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Causality: Anhydrous conditions are critical as NaH reacts violently with water. Aprotic solvents like THF or DMF are chosen because they do not have acidic protons to quench the base and can effectively solvate the resulting ions.

-

Nucleophile Generation: Dissolve furfuryl alcohol (1.0 equivalent) in a small amount of anhydrous THF/DMF and add it dropwise to the NaH slurry via the dropping funnel over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This forms the sodium furfuryl alkoxide nucleophile in situ.

-

SNAᵣ Reaction: Dissolve 2-chloro-5-nitropyridine (1.1 equivalents) in anhydrous THF/DMF and add it dropwise to the alkoxide solution. Causality: The nitro group is a powerful electron-withdrawing group that stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride leaving group.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

-

Workup and Extraction: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Anticipated Spectroscopic Characterization

While a definitive experimental spectrum requires acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure and data from analogous compounds.[9][10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.9-9.1 ppm (d, 1H): Proton at C6 of the pyridine ring, downfield due to the anisotropic effect of the ring nitrogen and the electron-withdrawing nitro group.

-

δ ~8.2-8.4 ppm (dd, 1H): Proton at C4 of the pyridine ring.

-

δ ~7.4-7.5 ppm (d, 1H): Proton at C3 of the pyridine ring.

-

δ ~7.4 ppm (m, 1H): Proton at C5 of the furan ring.

-

δ ~6.4 ppm (m, 1H): Proton at C4 of the furan ring.

-

δ ~6.3 ppm (m, 1H): Proton at C3 of the furan ring.

-

δ ~5.4-5.5 ppm (s, 2H): Methylene bridge protons (–O–CH₂–).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Approximately 10 distinct signals are expected.

-

Pyridine Ring: Carbons will appear in the range of δ 110-165 ppm. The carbon attached to the nitro group (C5) and the carbon bearing the ether linkage (C2) will be significantly shifted.

-

Furan Ring: Carbons will appear in the range of δ 110-150 ppm.

-

Methylene Carbon: A signal around δ 65-70 ppm is expected for the –O–CH₂– carbon.

-

-

FT-IR (ATR):

-

~1580-1610 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

~1500-1550 cm⁻¹ (asymmetric) & ~1330-1360 cm⁻¹ (symmetric): Strong characteristic stretches for the NO₂ group.

-

~1250-1300 cm⁻¹: Aryl ether C–O stretching.

-

~3100-3150 cm⁻¹: Aromatic C–H stretching.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: m/z 221.0557

-

Expected [M+Na]⁺: m/z 243.0376

-

Common fragmentation would likely involve the cleavage of the ether bond.

-

Chemical Reactivity and Stability

The molecule possesses two distinct heterocyclic systems, each with its own reactivity profile.

-

Nitropyridine Ring: The strong electron-withdrawing effect of the nitro group renders the pyridine ring electron-deficient. This deactivates it towards electrophilic substitution but makes it highly susceptible to further nucleophilic aromatic substitution, particularly at the C6 position. A key synthetic transformation is the reduction of the nitro group (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) to the corresponding 5-aminopyridine derivative. This amine can then serve as a handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and Buchwald-Hartwig amination, making it a valuable intermediate in drug discovery programs.[11]

-

Furan Ring: In contrast to the pyridine ring, the furan ring is electron-rich and behaves as a diene.[12] It is susceptible to electrophilic attack, preferentially at the C5 position (if unsubstituted) or C2.[12] However, the conditions required for electrophilic substitution on the furan ring are often strongly acidic, which can lead to polymerization or ring-opening of the furan.[12] The diene character allows it to participate in Diels-Alder cycloaddition reactions.[12]

-

Stability and Storage: Furan and its derivatives can be sensitive to air and light and may form explosive peroxides over time. It is recommended to store the compound in a cool, dark place under an inert atmosphere.

Potential Applications and Biological Context

The combination of the furan and nitropyridine scaffolds suggests several promising avenues for research, particularly in drug development. Furan-containing compounds have been investigated for a multitude of therapeutic applications.[1][4]

Caption: Relationship between molecular scaffolds and potential biological activities.

-

Anticancer Activity: Furan and furopyrimidine derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[13] The cytotoxic potential of furan derivatives against various cancer cell lines is well-documented.[3]

-

Antimicrobial Activity: 5-Phenyl-furan-2-carboxylic acids have emerged as a promising class of antitubercular agents that inhibit the salicylate synthase MbtI in Mycobacterium tuberculosis.[14] Furthermore, various 5-nitrofuran derivatives have demonstrated potent activity against both growing and dormant mycobacterium species.[15]

-

Anti-inflammatory and Other Activities: The furan scaffold is present in molecules with anti-inflammatory, analgesic, and CNS-modulating properties.[4][16]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound itself. Therefore, a conservative approach based on the hazards of its constituent parts and related analogues is mandatory.

| Hazard Class | Associated Precaution | Source Compound(s) |

| Acute Toxicity | Harmful if swallowed or inhaled. | 2-Methoxy-5-nitropyridine, Furan[17] |

| Skin Irritation | Causes skin irritation. | 2-Methoxy-5-nitropyridine, 5-Nitropyridin-2-ol[17][18] |

| Eye Irritation | Causes serious eye irritation. | 2-Methoxy-5-nitropyridine, 5-Nitropyridin-2-ol[17][18] |

| Flammability | May be combustible. Handle away from ignition sources. | Furan |

| Chronic Hazards | Suspected of causing genetic defects. May cause cancer. | Furan |

Recommended Handling Procedures:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, well-ventilated area away from light and sources of ignition.[19]

References

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]

-

Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures - ChemRxiv. [Link]

-

2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. [Link]

-

2-(Furan-2-yl)-4-nitropyrimidine | C8H5N3O3 | CID 154089026 - PubChem. [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

-

FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin - ResearchGate. [Link]

-

5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]

-

2-[(furan-2-yl)methoxy]-5-nitropyridine - PubChem. [Link]

-

Five Member Heterocycles Reactivity of Furan - YouTube. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica. [Link]

-

Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. [Link]

-

Pharmacological activity of furan derivatives. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Furan: A Promising Scaffold for Biological Activity. [Link]

-

Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. [Link]

-

Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PubMed. [Link]

-

Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - MDPI. [Link]

-

5-(Methoxycarbonyl)furan-2-carboxylic acid | C7H6O5 | CID 11435181 - PubChem. [Link]

-

A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. [Link]

-

Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. PubChemLite - 2-[(furan-2-yl)methoxy]-5-nitropyridine (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

- 6. 2-(Furan-2-ylMethoxy)-5-nitro-pyridine, 98+% C10H8N2O4, MW: 220.19 | 1065484-84-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 2-(Furan-2-yl)-4-nitropyrimidine | C8H5N3O3 | CID 154089026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. oaji.net [oaji.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Furan-2-ylmethoxy)-5-nitropyridine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and predicted spectroscopic properties of 2-(Furan-2-ylmethoxy)-5-nitropyridine. As a molecule incorporating the biologically significant furan and nitropyridine moieties, understanding its structural and electronic characteristics is crucial for applications in medicinal chemistry and materials science. This document offers a robust, predictive framework based on established chemical principles and spectroscopic data from analogous compounds, given the absence of extensive experimental data for this specific molecule in the public domain. The guide includes a proposed synthetic protocol, detailed predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a thorough structural analysis supported by computational models.

Introduction

The confluence of distinct heterocyclic systems within a single molecular entity often yields novel chemical properties and biological activities. This compound is a prime example of such a molecular architecture, integrating a furan ring, a nitropyridine system, and an ether linkage. The furan nucleus is a cornerstone in a multitude of biologically active compounds, while the nitropyridine scaffold is a well-known electron-deficient system that can participate in various chemical transformations and biological interactions. The ether linkage provides conformational flexibility, influencing how the molecule presents itself to biological targets.

This guide aims to provide a detailed, predictive overview of the molecular characteristics of this compound, serving as a foundational resource for researchers interested in its synthesis and potential applications.

Proposed Synthesis

The most logical and efficient synthetic route to this compound is via a Williamson ether synthesis.[1][2][3] This classical and robust method involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the sodium salt of furfuryl alcohol (furan-2-ylmethanol) would serve as the nucleophile, and 2-chloro-5-nitropyridine as the electrophile. The electron-withdrawing nitro group on the pyridine ring activates the 2-position towards nucleophilic aromatic substitution, making 2-chloro-5-nitropyridine an excellent substrate for this reaction.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Formation of the Alkoxide

-

To a stirred solution of furfuryl alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium furfuryloxide.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.[4] Anhydrous conditions are crucial to prevent quenching of the base. DMF is a suitable polar aprotic solvent that will solvate the cation, enhancing the nucleophilicity of the alkoxide.

Step 2: Nucleophilic Aromatic Substitution

-

Cool the freshly prepared alkoxide solution back to 0 °C.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous DMF dropwise to the alkoxide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Causality: The highly nucleophilic alkoxide attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride leaving group in an SNAr mechanism.

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of starting materials and byproducts.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Molecular Structure and Conformation

The molecular structure of this compound consists of a planar furan ring and a planar nitropyridine ring connected by a flexible methoxy bridge. The overall conformation will be determined by the torsion angles around the C-O-C-C bonds of the ether linkage. Free rotation around these bonds is expected, leading to multiple possible low-energy conformations in solution.

Based on typical bond lengths and angles for furan and substituted pyridines, a model of the structure can be proposed.[5][6][7][8][9] The C-O bond lengths in the ether linkage are expected to be around 1.36-1.43 Å. The bond angles around the central oxygen atom will likely be slightly larger than the ideal tetrahedral angle of 109.5° due to steric hindrance between the two aromatic rings.

Diagram of the Molecular Structure:

Caption: Connectivity of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the constituent functional groups and data from analogous compounds.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.05 | d | 1H | H-6 (Py) | Deshielded by the adjacent nitrogen and the nitro group. |

| ~8.40 | dd | 1H | H-4 (Py) | Deshielded by the nitro group and coupled to H-3 and H-6. |

| ~7.45 | d | 1H | H-3 (Py) | Coupled to H-4. |

| ~7.40 | dd | 1H | H-5' (Fu) | Typical chemical shift for the α-proton of a furan ring. |

| ~6.40 | dd | 1H | H-4' (Fu) | Coupled to H-3' and H-5'. |

| ~6.35 | d | 1H | H-3' (Fu) | Coupled to H-4'. |

| ~5.40 | s | 2H | -O-CH₂- | Methylene protons adjacent to the ether oxygen and furan ring. |

¹³C NMR (Predicted, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.5 | C-2 (Py) | Carbon attached to the ether oxygen. |

| ~150.0 | C-5' (Fu) | Carbon adjacent to the ether linkage on the furan ring. |

| ~145.0 | C-6 (Py) | Deshielded by the adjacent nitrogen. |

| ~143.0 | C-5 (Py) | Carbon bearing the nitro group. |

| ~140.0 | C-4 (Py) | Deshielded by the nitro group. |

| ~115.0 | C-3 (Py) | Shielded relative to other pyridine carbons. |

| ~111.0 | C-4' (Fu) | β-carbon of the furan ring. |

| ~110.5 | C-3' (Fu) | β-carbon of the furan ring. |

| ~68.0 | -O-CH₂- | Methylene carbon of the ether linkage. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) |

| ~1600, 1480 | Strong | C=C and C=N stretching (aromatic rings) |

| ~1530, 1350 | Strong | Asymmetric and symmetric N-O stretching (NO₂) |

| ~1250 | Strong | C-O-C asymmetric stretching (ether) |

| ~1050 | Strong | C-O-C symmetric stretching (ether) |

| ~830 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a molecular ion peak at m/z = 220. The fragmentation will likely proceed through several key pathways:

-

α-cleavage of the ether: Loss of the furfuryl radical to give a nitropyridinone-like cation, or loss of the nitropyridyl radical.

-

Benzylic-type cleavage: Cleavage of the C-O bond to generate a stable furfuryl cation (m/z = 81).

-

Fragmentation of the nitropyridine ring: Loss of NO₂ (46 Da) or NO (30 Da).[14]

-

Fragmentation of the furan ring: Loss of CO (28 Da) is a characteristic fragmentation pathway for furans.[15][16][17]

Table of Predicted Key Fragments:

| m/z | Proposed Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 174 | [M - NO₂]⁺ |

| 139 | [C₅H₄N₂O₂]⁺ (Nitropyridyl cation) |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

Potential Applications and Future Directions

The unique combination of a furan ring and a nitropyridine moiety in this compound suggests several potential areas of application. The furan ring is a known pharmacophore in numerous drugs, and nitropyridines have been investigated for their antimicrobial and anticancer activities. Therefore, this molecule could serve as a scaffold for the development of novel therapeutic agents.

Furthermore, the electron-deficient nature of the nitropyridine ring and the electron-rich furan ring, connected by an insulating ether linkage, could impart interesting photophysical properties. This makes the molecule a candidate for investigation in materials science, particularly in the field of organic electronics.

Future research should focus on the successful synthesis and experimental characterization of this compound to validate the predictions made in this guide. Subsequent studies could then explore its biological activity and material properties.

Conclusion

This technical guide has provided a detailed, predictive analysis of the molecular structure, synthesis, and spectroscopic properties of this compound. By leveraging established chemical principles and data from analogous compounds, a comprehensive picture of this molecule has been constructed. The proposed synthetic route via Williamson ether synthesis is robust and should be readily achievable in a laboratory setting. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising molecule.

References

- ResearchGate. "The mass spectrum of the cations of furan obtained at an electron energy of 100 eV.

-

ResearchGate. "(PDF) Ionization and fragmentation of furan molecules by electron collisions." ResearchGate, Accessed January 15, 2026. [Link]

- Canadian Science Publishing. "Mass spectrometry of some furanocoumarins." Canadian Science Publishing, Accessed January 15, 2026.

- Benchchem. "Application Notes: Mass Spectrometry Fragmentation Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone." Benchchem, Accessed January 15, 2026.

- ResearchGate. "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate.

-

PubChem. "Furfuryl Alcohol | C5H6O2 | CID 7361." PubChem, Accessed January 15, 2026. [Link]

- ResearchGate. "The electronic states of 2-furanmethanol (furfuryl alcohol) studied by photon absorption and electron impact spectroscopies.

- ResearchGate. "2-furanmethanol furfuryl alcohol, with atom numbering.

- Yino. "How to detect the content of Green Chemical Furfuryl Alcohol in a sample? - Blog." Yino, Accessed January 15, 2026.

- ChemicalBook. "2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum." ChemicalBook, Accessed January 15, 2026.

- ChemicalBook. "2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 1H NMR spectrum." ChemicalBook, Accessed January 15, 2026.

- SpectraBase. "2-Chloro-5-nitropyridine - Optional[MS (GC)] - Spectrum." SpectraBase, Accessed January 15, 2026.

-

PubChem. "2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308." PubChem, Accessed January 15, 2026. [Link]

- ResearchGate. "NMR spectra of furfuryl alcohol | Download Scientific Diagram.

- BLD Pharm. "4548-45-2|2-Chloro-5-nitropyridine|BLD Pharm." BLD Pharm, Accessed January 15, 2026.

-

Chemistry Steps. "Williamson Ether Synthesis." Chemistry Steps, Accessed January 15, 2026. [Link]

-

Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, Accessed January 15, 2026. [Link]

-

Wikipedia. "Williamson ether synthesis." Wikipedia, Accessed January 15, 2026. [Link]

-

YouTube. "Williamson Ether Synthesis." YouTube, Accessed January 15, 2026. [Link]

- J&K Scientific LLC. "Williamson Ether Synthesis." J&K Scientific LLC, Accessed January 15, 2026.

- Dissertation. "Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.

- ChemicalBook. "2-Chloro-5-nitropyridine synthesis." ChemicalBook, Accessed January 15, 2026.

- Google Patents. "Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- ACS Publications. "Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry.

- PrepChem.com. "Synthesis of 2-chloro-5-nitropyridine." PrepChem.com, Accessed January 15, 2026.

- Furan. "Furan." Furan, Accessed January 15, 2026.

-

PubMed. "Mass spectrometry based fragmentation patterns of nitrosamine compounds." PubMed, Accessed January 15, 2026. [Link]

- Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, Accessed January 15, 2026.

-

Chemguide. "mass spectra - fragmentation patterns." Chemguide, Accessed January 15, 2026. [Link]

- International Union of Crystallography. "9.5. Typical interatomic distances: organic compounds." International Union of Crystallography, Accessed January 15, 2026.

- Google Patents. "Preparation method of 2-chloro-5-nitropyridine - CN111170933A.

- Study.com. "Bond Length & Angle in Chemical Compounds." Study.com, Accessed January 15, 2026.

-

WebAssign. "Bond Lengths." WebAssign, Accessed January 15, 2026. [Link]

- ResearchGate. "Bond radius and angles of furan | Download Scientific Diagram.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Furan [wsteinmetz.sites.pomona.edu]

- 6. theorchem.ru [theorchem.ru]

- 7. Bond Length & Angle in Chemical Compounds | Study.com [study.com]

- 8. webassign.net [webassign.net]

- 9. researchgate.net [researchgate.net]

- 10. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. yinobio.net [yinobio.net]

- 12. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(Furan-2-ylmethoxy)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is centered around the well-established Williamson ether synthesis, a reliable method for the formation of ethers.[1] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization and safety protocols. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

The furan moiety is a prevalent structural motif in a vast array of biologically active compounds and functional materials.[2] Its presence often imparts unique electronic and steric properties that can enhance therapeutic efficacy and modulate pharmacokinetic profiles. Furan-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

The target molecule, this compound, combines the furan scaffold with a nitropyridine core. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyridine ring, making it a key building block for the synthesis of more complex molecules. The ether linkage provides flexibility and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

The most direct and efficient route for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl or aryl halide.[1][3]

In this specific synthesis, the alkoxide is generated from furfuryl alcohol by deprotonation with a strong base. This alkoxide then attacks the electrophilic carbon at the 2-position of 2-chloro-5-nitropyridine, displacing the chloride ion to form the desired ether product.

The key steps in this synthesis are:

-

Deprotonation of Furfuryl Alcohol: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of furfuryl alcohol, forming the sodium furfuryloxide.[4]

-

Nucleophilic Attack: The resulting furfuryloxide anion, a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the 2-chloro-5-nitropyridine ring.

-

Displacement of the Leaving Group: The chloride ion, a good leaving group, is displaced, resulting in the formation of the this compound product and a sodium chloride byproduct.

The choice of a primary alcohol (furfuryl alcohol) and a reactive aryl halide (2-chloro-5-nitropyridine) is ideal for the SN2 mechanism, which generally favors unhindered substrates and leads to high reaction yields.[3]

Visualizing the Synthesis Pathway

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of a methoxypyridine derivative and general principles of the Williamson ether synthesis.[5][6]

4.1. Materials and Equipment

-

Reagents:

-

Furfuryl alcohol (freshly distilled)

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Chloro-5-nitropyridine

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Column chromatography setup (if necessary)

-

4.2. Safety Precautions

-

Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere (nitrogen or argon) and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

2-Chloro-5-nitropyridine is a potentially toxic and irritating compound. Avoid inhalation, ingestion, and skin contact. Handle it in a well-ventilated fume hood.

-

Anhydrous THF can form explosive peroxides upon storage. Use freshly opened or tested solvent.

-

The reaction should be performed in a well-ventilated fume hood at all times.

4.3. Step-by-Step Procedure

-

Preparation of the Alkoxide:

-

To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry of sodium hydride.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of furfuryl alcohol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel. The addition should be done dropwise to control the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium furfuryloxide.

-

-

Reaction with 2-Chloro-5-nitropyridine:

-

Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF in a separate flask.

-

Add the solution of 2-chloro-5-nitropyridine dropwise to the stirred solution of the sodium furfuryloxide at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Characterization of this compound

The structure of the synthesized compound should be confirmed by spectroscopic methods.

-

Mass Spectrometry (MS): The predicted monoisotopic mass of this compound (C₁₀H₈N₂O₄) is 220.0484 Da.[7] Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.0557.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the furan and nitropyridine rings, as well as the methylene protons of the ether linkage.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, the nitro group (NO₂), and the aromatic C-H and C=C bonds of the furan and pyridine rings.

Data Summary Table

| Parameter | Description |

| Product Name | This compound |

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molecular Weight | 220.18 g/mol |

| Predicted Monoisotopic Mass | 220.0484 Da[7] |

| Reaction Type | Williamson Ether Synthesis (SN2)[1][3] |

| Starting Materials | Furfuryl alcohol, 2-Chloro-5-nitropyridine |

| Base | Sodium Hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to reflux |

| Purification Method | Column Chromatography |

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound via the Williamson ether synthesis. By following the detailed experimental protocol and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided information on the reaction mechanism, characterization, and data summary serves as a comprehensive resource for professionals in the field of organic chemistry and drug development.

References

-

PubChemLite. 2-[(furan-2-yl)methoxy]-5-nitropyridine. Available at: [Link]

-

PHARMD GURU. WILLIAMSON SYNTHESIS. Available at: [Link]

- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]

-

PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available at: [Link]

-

Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. Available at: [Link]

- Google Patents. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.

-

PubChem. 2-(Furan-2-yl)-4-nitropyrimidine. Available at: [Link]

-

PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available at: [Link]

-

ResearchGate. (2010). 2-Chloro-5-nitropyridine. Available at: [Link]

-

ResearchGate. (2020). Methods of synthesis of furan-2(5H)-ones. Available at: [Link]

- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmdguru.com [pharmdguru.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. prepchem.com [prepchem.com]

- 7. PubChemLite - 2-[(furan-2-yl)methoxy]-5-nitropyridine (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

2-(Furan-2-ylmethoxy)-5-nitropyridine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Furan-2-ylmethoxy)-5-nitropyridine

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key intermediate in medicinal chemistry. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound. The methodologies described herein are grounded in established principles of analytical chemistry, ensuring a robust and reproducible approach for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine and furan rings, as well as the methylene bridge. The electron-withdrawing nature of the nitro group significantly deshields the protons on the pyridine ring, shifting them to a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 (Pyridine) | 9.05 | d | 2.8 |

| H-4 (Pyridine) | 8.45 | dd | 9.2, 2.8 |

| H-3 (Pyridine) | 7.00 | d | 9.2 |

| H-5 (Furan) | 7.42 | m | |

| H-3 (Furan) | 6.51 | m | |

| H-4 (Furan) | 6.40 | m | |

| CH₂ | 5.45 | s |

Data is based on prediction and may vary from experimental values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 162.0 |

| C-5 (Pyridine) | 140.0 |

| C-6 (Pyridine) | 138.0 |

| C-4 (Pyridine) | 135.0 |

| C-3 (Pyridine) | 110.0 |

| C-2 (Furan) | 150.0 |

| C-5 (Furan) | 144.0 |

| C-3 (Furan) | 111.0 |

| C-4 (Furan) | 110.5 |

| CH₂ | 68.0 |

Data is based on prediction and may vary from experimental values.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the ether linkage.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Nitro (NO₂) | 1530-1500 and 1365-1345 | Asymmetric and Symmetric Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

| C-O-C (Ether) | 1260-1000 | Stretching |

| C-N | 1342-1266 | Stretching |

Experimental Protocol for IR Spectroscopy

Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

ATR: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₁₀H₈N₂O₄), the expected molecular weight is approximately 220.05 g/mol .

Expected Fragmentation Pattern:

The molecule is expected to fragment at the ether linkage and undergo rearrangements. Key expected fragments include:

-

[M]⁺: The molecular ion peak.

-

[M - NO₂]⁺: Loss of the nitro group.

-

[C₅H₄NO₂]⁺: Fragment corresponding to the nitropyridine moiety.

-

[C₅H₅O]⁺: Fragment corresponding to the furfuryl moiety.

Experimental Protocol for Mass Spectrometry

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometric Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Furan-2-ylmethoxy)-5-nitropyridine

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its behavior in biological systems and its suitability for formulation. This technical guide provides a comprehensive exploration of two such cornerstone properties—solubility and stability—as they pertain to the compound 2-(Furan-2-ylmethoxy)-5-nitropyridine .

The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability, directly impacting the extent of its absorption from the gastrointestinal tract.[1][2] Concurrently, the chemical stability of an API governs its shelf-life, dictates storage conditions, and ensures that the patient receives a safe and efficacious product, free from potentially toxic degradation products.[3][4]

While direct experimental data for this compound is not extensively available in public literature, this guide will leverage established principles and data from structurally related nitropyridine and furan-containing compounds to provide a robust predictive analysis.[5] More importantly, it will equip researchers, scientists, and drug development professionals with the detailed, field-proven methodologies required to empirically determine these critical parameters. The protocols described herein are designed as self-validating systems, grounded in the guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1]

Section 1: Predicted Physicochemical Properties and Solubility Profile

The structure of this compound, featuring a nitropyridine core linked to a furan moiety via a methoxy bridge, suggests a molecule of moderate polarity. The nitro group, a strong electron-withdrawing group, and the pyridine nitrogen are expected to be key contributors to its chemical reactivity and intermolecular interactions.[5]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like" and the known solubility characteristics of similar heterocyclic compounds, a qualitative solubility profile can be predicted.[5] The presence of both polar (nitro group, ether linkage, pyridine nitrogen) and non-polar (furan and pyridine rings) regions suggests a degree of solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | Soluble | Solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are expected to effectively solvate the molecule. |

| Polar Protic | Moderately Soluble | Solvents such as Methanol and Ethanol are likely to be effective, though to a lesser extent than polar aprotic solvents. |

| Non-Polar | Sparingly Soluble | Solvents like n-hexane are unlikely to be effective solubilizing agents. |

| Aqueous (pH 7.4) | Poorly Soluble | The lack of readily ionizable groups suggests that aqueous solubility will be limited. |

Quantitative Solubility Determination: Experimental Protocols

To move beyond prediction and obtain definitive quantitative data, rigorous experimental evaluation is essential. The two primary methods for solubility assessment are the kinetic and thermodynamic (equilibrium) assays.[2][6][7]

This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of a compound's solubility.[2][7] It measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock into an aqueous buffer.[2]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.[6]

-

Serial Dilution: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, to allow for precipitation.[7]

-

Analysis: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.[2]

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][8] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.

Experimental Protocol: Shake-Flask Equilibrium Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the solvents of interest (e.g., purified water, pH-adjusted buffers).[1][8]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[1] The time to reach equilibrium should be experimentally determined by sampling at various time points until the concentration plateaus.[8]

-

Phase Separation: After incubation, confirm the presence of undissolved solid. Separate the solid and liquid phases by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[1]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1][9]

Caption: Workflow for Equilibrium Solubility Determination.

Section 2: Stability Profile and Forced Degradation Studies

The stability of this compound is a critical quality attribute. Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of an API.[1][4] This information is instrumental in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[3][10]

Predicted Stability Profile

Nitropyridine derivatives can be susceptible to degradation under various conditions.[11][12] The presence of the furan ring, which can be sensitive to strong acids and oxidation, adds another potential liability.

Table 2: Predicted Stability and Potential Degradation Pathways

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (HCl) | Susceptible | Hydrolysis of the ether linkage or degradation of the furan ring. |

| Basic (NaOH) | Susceptible | Nucleophilic attack on the pyridine ring, potentially leading to ring-opening or substitution.[11] |

| Oxidative (H₂O₂) | Susceptible | Oxidation of the furan ring or other susceptible moieties.[12] |

| Thermal | Likely Stable | Expected to be stable at moderate temperatures, but degradation may occur at elevated temperatures. |

| Photolytic | Susceptible | Nitroaromatic compounds are often photolabile and can undergo degradation upon exposure to UV light.[12] |

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[13]

-

Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[13]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.[1]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.[1]

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[1]

-

Thermal Stress: Store the solid compound at 80°C.[1]

-

Photostability: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[13]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.[8]

-

Neutralization: For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Caption: Workflow for a Forced Degradation Study.

Section 3: Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[3][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9][15]

Protocol: HPLC Method Development

-

Column Selection: Start with a reverse-phase C18 column, which is versatile for compounds of moderate polarity.[15]

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to ensure the separation of both the parent compound and its potential degradation products.[9]

-

Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of this compound. The wavelength of maximum absorbance should be chosen to ensure high sensitivity.[15]

-

Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

-

Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

While the specific solubility and stability data for this compound require empirical determination, this guide provides a robust framework for such an investigation. By understanding the behavior of structurally related compounds and employing the detailed, validated protocols outlined herein, researchers can confidently characterize these critical physicochemical properties. This essential data will inform crucial decisions in the drug development pipeline, from lead optimization and formulation development to the establishment of appropriate storage conditions and shelf-life, ultimately contributing to the successful progression of new therapeutic agents.

References

-

AxisPharm. Solubility Test. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. Forced degradation and impurity profiling. [Link]

-

International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. [Link]

-

Natural Volatiles & Essential Oils. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PubChem - NIH. 2-(Furan-2-yl)-4-nitropyrimidine. [Link]

-

MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubility Test | AxisPharm [axispharm.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. who.int [who.int]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. library.dphen1.com [library.dphen1.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. irjpms.com [irjpms.com]

A Technical Guide to the Core Starting Materials for the Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine

Abstract: This in-depth technical guide provides a comprehensive analysis of the essential starting materials required for the synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary synthetic route, the Williamson ether synthesis, is elucidated, focusing on the critical roles and procurement of the two key precursors: 2-chloro-5-nitropyridine and furan-2-ylmethanol. This document details the synthesis of these precursors, outlines stringent quality control parameters, and provides detailed, field-proven experimental protocols. It is intended to serve as a vital resource for researchers, synthetic chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.

Introduction: The Significance of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry. Within this vast landscape, molecules incorporating furan and pyridine rings are particularly prominent due to their versatile chemical properties and profound biological activities.[1][2] The furan ring, a five-membered aromatic heterocycle, is a structural component in numerous pharmacologically active compounds, contributing to antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] Similarly, the nitropyridine scaffold is a crucial building block for various therapeutic agents.

This compound (Molecular Formula: C₁₀H₈N₂O₄) is a compound that strategically combines these two pharmacophores.[4] Its structure is a nexus of the electron-rich furan moiety and the electron-deficient, highly functionalizable nitropyridine system, making it a valuable intermediate for the synthesis of more complex drug candidates, particularly in areas like VEGFR-2 inhibition for anti-angiogenic therapies.[5][6] A robust and well-understood synthesis of this molecule is therefore paramount, beginning with a thorough understanding of its core starting materials.

Core Synthetic Strategy: A Retrosynthetic Approach

The ether linkage in this compound is most efficiently constructed via the Williamson ether synthesis.[7][8] This classic yet powerful Sɴ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl or aryl halide.[7][9][10] The reaction is highly reliable, particularly when using a primary alcohol and an activated aryl halide.

A retrosynthetic analysis logically disconnects the ether C-O bond, identifying the two essential building blocks: an electrophilic nitropyridine derivative and a nucleophilic furan alkoxide. The nitro group at the 5-position of the pyridine ring strongly activates the 2-position (the carbon bearing the leaving group) towards nucleophilic aromatic substitution, making this an ideal strategy.

Caption: Retrosynthetic analysis of the target molecule.

Starting Material 1: 2-Chloro-5-nitropyridine (The Electrophile)

2-Chloro-5-nitropyridine serves as the activated electrophilic partner in the synthesis. The chlorine atom at the C2 position is an excellent leaving group, and its displacement is facilitated by the strong electron-withdrawing effect of the nitro group at C5.

Synthesis and Sourcing of 2-Chloro-5-nitropyridine

While commercially available, understanding the synthesis of this precursor is critical for assessing purity and potential side products. The most common laboratory and industrial routes originate from 2-aminopyridine or 2-hydroxypyridine.

-

Route A: From 2-Aminopyridine: This is a two-step process. First, 2-aminopyridine is nitrated using a mixture of concentrated sulfuric and fuming nitric acid to yield 2-amino-5-nitropyridine.[11] This intermediate is then subjected to a Sandmeyer-type reaction, where it is converted to a diazonium salt with sodium nitrite in hydrochloric acid, followed by displacement with a chloride source to give the final product.[11]

-

Route B: From 2-Hydroxy-5-nitropyridine: An alternative route involves the chlorination of 2-hydroxy-5-nitropyridine.[12] This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), at elevated temperatures.[12][13][14]

Caption: Common synthetic routes to 2-Chloro-5-nitropyridine.

Quality Specifications and Commercial Availability

For successful synthesis, high purity of 2-chloro-5-nitropyridine is essential. Impurities from the synthesis, such as the starting materials or regioisomers, can lead to difficult-to-remove byproducts.

| Parameter | Specification | Rationale |

| CAS Number | 4548-45-2 | Unique identifier for chemical substance registration. |

| Appearance | Yellow to light brown crystalline solid | Visual inspection for gross contamination. |

| Purity (HPLC) | ≥ 99.0% | Ensures high yield and minimizes side reactions. |

| Melting Point | 106-109 °C | A sharp melting range indicates high purity. |

| Moisture | < 0.5% | Water can interfere with the strong base used in the subsequent step. |

Table 1: Quality Control Specifications for 2-Chloro-5-nitropyridine.

A multitude of chemical suppliers offer this reagent in various grades and quantities.

| Supplier | Grade | Notes |

| Sigma-Aldrich (MilliporeSigma) | 99% | Widely available for research and development scales.[15] |

| Kindchem Co., Ltd | Industrial Grade / 99% | Supplier for larger quantities and process development.[16] |

| Ottokemi | 99% | Used in the preparation of novel VEGFR2 kinase inhibitors.[5] |

| Various ChemicalBook Listings | ≥98% to 99% | A platform to source from multiple manufacturers.[17] |

Table 2: Representative Commercial Suppliers for 2-Chloro-5-nitropyridine.

Starting Material 2: Furan-2-ylmethanol (The Nucleophile)

Furan-2-ylmethanol, commonly known as furfuryl alcohol, is the source of the nucleophilic alkoxide. It is a primary alcohol, which is ideal for Sɴ2 reactions as it minimizes steric hindrance.

Synthesis and Sourcing of Furan-2-ylmethanol

Furan-2-ylmethanol is an industrially significant chemical, primarily manufactured by the catalytic hydrogenation of furfural. Furfural itself is produced from the acid-catalyzed digestion of pentosan polysaccharides found in biomass like corncobs and sugarcane bagasse. This production from renewable feedstocks makes furan-2-ylmethanol a "green" chemical, an increasingly important consideration in modern drug development.

Quality Specifications and Commercial Availability

Furan-2-ylmethanol is a colorless liquid when pure, but it is prone to discoloration (turning yellow to amber) upon exposure to air and light due to polymerization and degradation, especially under acidic conditions.[18] Using fresh, high-purity material is crucial.

| Parameter | Specification | Rationale |

| CAS Number | 98-00-0 | Unique identifier for chemical substance registration.[19] |

| Appearance | Clear, colorless liquid | Color indicates degradation or presence of impurities. |

| Purity (GC) | ≥ 98.5% | Ensures the active nucleophile concentration is high. |

| Water Content | < 0.5% | Water will consume the strong base, reducing yield. |

| Acidity | Low | Acidic impurities can catalyze degradation and polymerization. |

Table 3: Quality Control Specifications for Furan-2-ylmethanol.

This is a commodity chemical and is readily available from numerous suppliers.

| Supplier | Purity | Notes |

| Simson Pharma Limited | High Purity | Provides Certificate of Analysis with purchase. |

| Ataman Kimya | 98.5% | Details industrial uses in resins and as a solvent. |

| ChemicalBook Listings | 99% to 99.9% | Multiple traders and manufacturers available.[20] |

| Matrix Fine Chemicals | N/A | Provides detailed chemical properties and identifiers.[19] |

Table 4: Representative Commercial Suppliers for Furan-2-ylmethanol.

Field-Proven Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

-

Furan-2-ylmethanol (≥98.5%, anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Chloro-5-nitropyridine (≥99%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology

-

Alkoxide Formation (Nucleophile Generation):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil if necessary).

-

Suspend the NaH in anhydrous DMF (approx. 5 mL per 1 mmol of the limiting reagent).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add a solution of furan-2-ylmethanol (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium furfuryl alkoxide.[10] The evolution of hydrogen gas will be observed. Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation and promotes the Sɴ2 mechanism without interfering with the strong base.[10]

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve 2-chloro-5-nitropyridine (1.0 equivalent, the limiting reagent) in a minimal amount of anhydrous DMF.

-

Add this solution to the stirred alkoxide mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Causality: The highly nucleophilic alkoxide attacks the electron-deficient C2 carbon of the nitropyridine ring, displacing the chloride leaving group in a concerted Sɴ2-type mechanism.[7][8] Moderate heating increases the reaction rate.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[21]

-

Caption: Experimental workflow for the synthesis of the target molecule.

Conclusion

The successful synthesis of this compound is fundamentally dependent on the quality and handling of its two core starting materials: 2-chloro-5-nitropyridine and furan-2-ylmethanol. A Williamson ether synthesis provides a direct and efficient route to this valuable intermediate. By understanding the synthesis, potential impurities, and proper handling of these precursors, researchers can ensure a reproducible and high-yielding process, thereby accelerating the discovery and development of novel therapeutics derived from this promising heterocyclic scaffold.

References

- PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.

- Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitropyridine?. Guidechem FAQ.